N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide -

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide

Catalog Number: EVT-4169689
CAS Number:
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide can be achieved through a multi-step process. One of the key steps involves the palladium-catalyzed stannylation of the corresponding 5-iodo derivative using bis(tri-n-butyltin) in triethylamine. [, ] This reaction replaces the iodine atom with a tributyltin group, creating a versatile intermediate for further modifications.

Chemical Reactions Analysis

One notable chemical reaction involving N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide is its radiolabeling with iodine-131 (131I). [, ] This reaction typically involves the use of hydrogen peroxide as an oxidant to facilitate the incorporation of the radioactive iodine atom into the molecule.

Applications

N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, specifically its radiolabeled form with iodine-131 ([131I]epidepride), has shown promise in scientific research as a potential dopamine D2 receptor imaging agent for Single-Photon Emission Computed Tomography (SPECT). [, ] Studies have demonstrated its ability to specifically bind to dopamine D2 receptors in the brain, particularly in the striatum, a region associated with motor control and reward pathways. [] This selective binding makes it a candidate for studying dopamine-related disorders and neurological conditions.

Remoxipride

Compound Description: Remoxipride, chemically known as (S)-3-bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, is a potent dopamine D2 receptor antagonist. [] It has been investigated for its potential as an antipsychotic agent. []

Relevance: Remoxipride shares a benzamide core structure with N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide. Both compounds feature a benzamide moiety substituted with a dimethoxybenzene ring. The difference lies in the substituent attached to the amide nitrogen; remoxipride has a (S)-1-ethylpyrrolidin-2-yl)methyl group, while the target compound has a 1-(4-sec-butylphenyl)ethyl substituent. Despite these differences, the shared benzamide core and dimethoxybenzene substitution suggest potential similarities in their binding affinities to dopamine receptors. []

Epidepride

Compound Description: Epidepride, chemically known as (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-5-iodo-2,3-dimethoxybenzamide, is a highly potent and selective dopamine D2 receptor antagonist. [, , ] It has shown promise as a potential SPECT and PET imaging agent for dopamine D2 receptors. [, , ]

Relevance: Epidepride's structure is closely related to N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, sharing a benzamide core, a 2,3-dimethoxybenzene substituent, and an alkyl chain linked to the amide nitrogen. The key difference lies in the terminal group of this alkyl chain and the substitution on the benzamide ring; epidepride possesses a (S)-1-ethylpyrrolidin-2-yl group and an iodine atom at the 5-position, while the target compound features a 1-(4-sec-butylphenyl) group and lacks the iodine substituent. This close structural resemblance suggests that N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide might exhibit binding affinity for dopamine receptors, particularly the D2 subtype, similar to epidepride. [, ]

SB-277011A

Compound Description: SB-277011A, chemically known as trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide, is a selective dopamine D3 receptor antagonist. [, ] Studies suggest its potential in treating cognitive deficits and hyperactivity syndromes, including ADHD, by enhancing cognition and dampening hyperactivity. [, ]

Relevance: Although SB-277011A differs significantly in structure from N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, both are classified as dopamine receptor antagonists. Exploring the structure-activity relationships between these compounds could provide valuable insights into developing novel therapeutic agents targeting specific dopamine receptor subtypes. []

U99194

Compound Description: U99194, chemically known as 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, is another dopamine D3 receptor antagonist. [, ] It exhibits similar effects to SB-277011A in enhancing cognition and reducing hyperactivity, indicating potential for treating ADHD and other cognitive disorders. [, ]

Relevance: Like SB-277011A, U99194 shares the classification of dopamine receptor antagonist with N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, despite their structural differences. Investigating their structure-activity relationships could be beneficial in designing new drugs targeting specific dopamine receptor subtypes for therapeutic purposes. []

(S)-6-chloro-2-(1-ethylpyrrolidinyl)-1-isoindolinone

Compound Description: This compound (24b in the paper) is a phthalimidine analog synthesized and evaluated for its dopamine D2 receptor binding affinity. It showed an IC50 of 1.3 μM, making it equipotent to remoxipride. []

Relevance: While structurally distinct from N-[1-(4-sec-butylphenyl)ethyl]-2,3-dimethoxybenzamide, this compound highlights the exploration of conformationally restricted analogs of remoxipride as potential antipsychotic agents. Its comparable potency to remoxipride emphasizes the importance of investigating various structural modifications within this class of compounds to optimize their pharmacological properties. []

Properties

Product Name

N-{1-[4-(butan-2-yl)phenyl]ethyl}-2,3-dimethoxybenzamide

IUPAC Name

N-[1-(4-butan-2-ylphenyl)ethyl]-2,3-dimethoxybenzamide

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-6-14(2)16-10-12-17(13-11-16)15(3)22-21(23)18-8-7-9-19(24-4)20(18)25-5/h7-15H,6H2,1-5H3,(H,22,23)

InChI Key

YSUCHCHXVZIELC-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C(C(=CC=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.